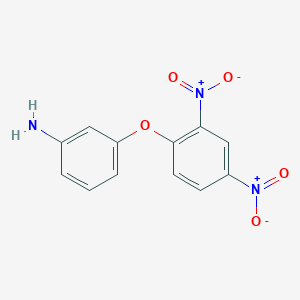
3-(2,4-Dinitrophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dinitrophenoxy)aniline is an organic compound that features both an aniline group and a dinitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenoxy)aniline typically involves the reaction of 2,4-dinitrophenol with aniline. One common method is the nucleophilic aromatic substitution reaction where 2,4-dinitrophenol reacts with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:
2,4-Dinitrophenol+Aniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,4-Dinitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 3-(2,4-diaminophenoxy)aniline.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
3-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(2,4-Dinitrophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitroaniline: Used in the production of dyes and as an intermediate in organic synthesis.
3,4-Dinitroaniline: Similar in structure but with different reactivity and applications.
Uniqueness
3-(2,4-Dinitrophenoxy)aniline is unique due to the presence of both an aniline group and a dinitrophenoxy group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
2363-31-7 |
|---|---|
分子式 |
C12H9N3O5 |
分子量 |
275.22 g/mol |
IUPAC名 |
3-(2,4-dinitrophenoxy)aniline |
InChI |
InChI=1S/C12H9N3O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2 |
InChIキー |
RDWDFBCSMUNDMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


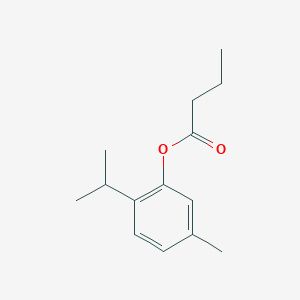

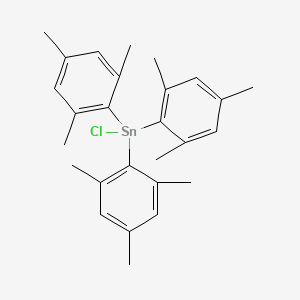
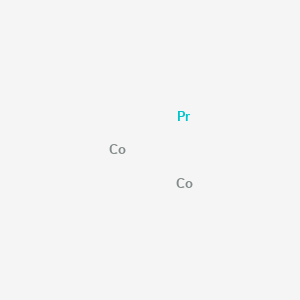
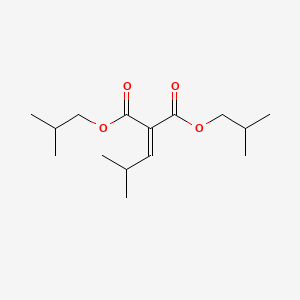
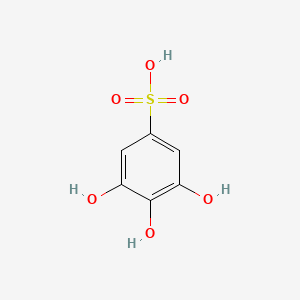
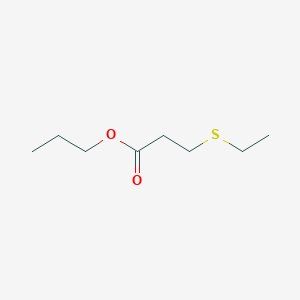
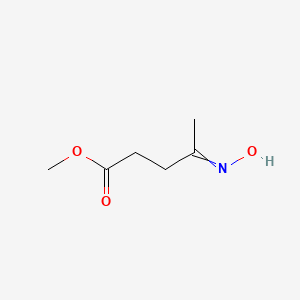
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
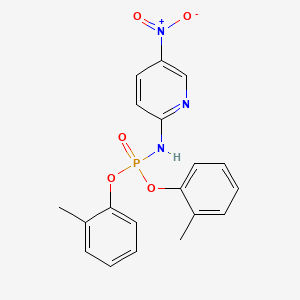
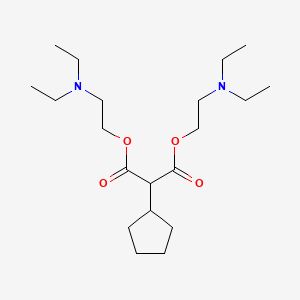

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)

